Methyl 3-(piperazin-1-yl)propanoate dihydrochloride
Overview
Description
Methyl 3-(piperazin-1-yl)propanoate dihydrochloride is a chemical compound belonging to the class of piperazine derivatives. It is widely used in various fields such as medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monosubstituted piperazine derivatives, including Methyl 3-(piperazin-1-yl)propanoate dihydrochloride, can be achieved through a simplified one-pot-one-step procedure. This method involves the use of protonated piperazine without the need for a protecting group. Reactions can proceed at room temperature or higher temperatures in common solvents, with heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Industrial Production Methods: Industrial production methods for this compound often involve batch reaction vessels or flow (microwave) reactors. The use of microwave acceleration in synthetic reactions has been explored to make the process more efficient .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(piperazin-1-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include metal ions supported on commercial polymeric resins, and reactions can occur in solvents such as methanol or acetic acid .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of microwave acceleration can lead to more efficient production of monosubstituted piperazine derivatives .
Scientific Research Applications
Methyl 3-(piperazin-1-yl)propanoate dihydrochloride has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of various pharmaceuticals and other chemical compounds .
- Biology : Studied for its potential biological activities, including antifungal properties .
- Medicine : Incorporated into the structure of drugs for treating various conditions such as erectile dysfunction, pulmonary arterial hypertension, and neurodegenerative diseases .
- Industry : Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used. For example, in medicinal applications, it may interact with receptors or enzymes involved in the targeted condition.
Comparison with Similar Compounds
Similar Compounds:
- Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride
- Other monosubstituted piperazine derivatives
Uniqueness: Methyl 3-(piperazin-1-yl)propanoate dihydrochloride is unique due to its specific chemical structure, which allows it to be used in a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different fields of research make it a valuable compound.
Properties
IUPAC Name |
methyl 3-piperazin-1-ylpropanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPUWREJXMEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82972-28-9 | |
Record name | methyl 3-(piperazin-1-yl)propanoate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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